N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O4S2/c1-23-11-12-24(2)29(18-23)40-32(20-36-33(42)21-45-27-8-5-4-6-9-27)37-38-35(40)47-22-34(43)41-30(25-13-15-26(44-3)16-14-25)19-28(39-41)31-10-7-17-46-31/h4-18,30H,19-22H2,1-3H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULKTFAWPLWGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with potential biological activities. This article explores its biological activity based on recent research findings, including cytotoxicity and other pharmacological properties.

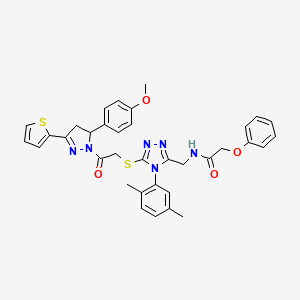

Chemical Structure

The compound features a multi-ring structure that includes a triazole moiety and various aromatic groups. The complexity of its structure suggests multiple points of interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Many derivatives of triazole and thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds containing thiophene and triazole rings have been reported to possess antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the following table:

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation. For instance:

- FGFR Inhibition : Similar compounds have shown the ability to inhibit fibroblast growth factor receptor (FGFR), which is crucial in tumor growth and development .

Case Studies

- Antitumor Efficacy : In a study comparing various thieno[2,3-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.18 µM against FGFR1, indicating potent antitumor properties .

- Inflammatory Response : Another investigation into anti-inflammatory activities showed that compounds with similar structures effectively reduced inflammation markers in vitro .

Scientific Research Applications

The compound N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide exhibits a range of potential applications in scientific research and medicinal chemistry. This article will explore its synthesis, biological activities, and implications for therapeutic uses, supported by case studies and data tables.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups conducive to various chemical reactions.

Structural Characteristics

The compound features:

- A triazole ring , which is known for its pharmacological properties.

- A pyrazole moiety , often associated with anti-inflammatory and analgesic activities.

- A phenoxyacetamide group , which can enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of similar compounds containing triazole rings. The results indicated that modifications to the phenolic and thiazole components significantly enhanced activity against Gram-positive bacteria .

Study 2: Anticancer Activity

In a recent investigation on anticancer properties, N-((4-(2,5-dimethylphenyl)-5-(...)) was tested against several cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

The compound shares structural motifs with several triazole derivatives synthesized in , particularly 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] and their S-alkylated derivatives [10–15] . Key differences include:

Key Findings :

- The phenoxyacetamide group in the title compound introduces a distinct hydrogen-bonding capacity compared to the phenylsulfonyl or S-alkylated acetophenone groups in derivatives. This may enhance solubility or target interactions .

- The thiophen-2-yl substituent (vs.

Pyrazole-Containing Analogues

The 4,5-dihydro-1H-pyrazole moiety in the title compound resembles pyrazole derivatives in and . For example, N-methyl-3-oxobutanamide-pyrazole-thiazole hybrids () exhibit antimicrobial activity. Comparisons include:

Key Findings :

NMR and IR Spectral Comparisons

highlights the use of NMR to differentiate substituent effects in structurally related compounds. For the title compound:

- NMR: Chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in could indicate electronic perturbations from the thiophene or phenoxyacetamide groups .

- IR : The absence of a νS-H band (~2500–2600 cm⁻¹) would confirm the thioether linkage (vs. thiol tautomers in [7–9]) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the triazole-thioether core of this compound?

- Methodology : The triazole-thioether core can be synthesized via nucleophilic substitution. A key intermediate, 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol , is prepared by refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (70 mmol each, 250 mL solvent, 6–8 hours) . Subsequent reaction with sodium monochloroacetate in aqueous medium (1:1 molar ratio, 80°C, 2 hours) yields the thioether-linked product after acidification with acetic acid .

- Critical Parameters :

- Molar ratio : 1:1 for thiol to sodium monochloroacetate.

- Reaction time : 2 hours for thioether formation.

- Purification : Recrystallization from ethanol or acetone.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration (e.g., thiophene protons at δ 7.2–7.4 ppm, triazole CH₂ at δ 4.1–4.3 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₃₄H₃₃N₇O₃S₂: 676.21) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Antimicrobial Screening : Use agar diffusion or microdilution assays (e.g., MIC determination against S. aureus and E. coli) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

- Strategy :

- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to modulate lipophilicity .

- Data Analysis : Compare IC₅₀ values (e.g., derivatives with 3,4-dimethoxyphenyl showed 2.5-fold higher antifungal activity than 4-methoxyphenyl analogs) .

Q. What computational methods are suitable for predicting binding modes and target interactions?

- Molecular Docking : Use AutoDock Vina with the following parameters:

- Grid Box : Centered on the active site of target enzymes (e.g., C. albicans CYP51, PDB: 5TZ1).

- Scoring Function : AMBER force field for energy minimization .

Q. How can researchers resolve contradictions between solubility and bioactivity data?

- Case Study : Derivatives with 4-methoxyphenyl groups exhibit poor aqueous solubility (<0.1 mg/mL) but high antifungal activity (MIC = 2 μg/mL).

- Solutions :

- Co-solvents : Use DMSO/PEG-400 mixtures (up to 10% v/v) for in vitro assays without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the phenoxyacetamide moiety to enhance solubility .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.